molecular formula C28H27N5O2 B2443761 9-(3,4-dimethylphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 845900-95-0

9-(3,4-dimethylphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2443761
CAS RN: 845900-95-0
M. Wt: 465.557
InChI Key: YFTCRPSAJOIARW-UHFFFAOYSA-N
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Description

Compounds with similar structures are often used in the pharmaceutical, agrochemical, and phytosanitary industries . Pyrimidine, a vital constituent of nucleic acids, is known to be a synthetic precursor of bioactive molecules . There are a wide spectrum of pharmacologically active compounds of pyrimidine, and its use in pharmaceuticals is becoming increasingly broad since the synthetic discovery of its substituted derivatives .


Synthesis Analysis

Heteroleptic divalent metal complexes have been synthesized from pyrimidine Schiff base ligand . The Schiff base and its complexes were characterized by analytical measurements, spectral methods, and magnetometry .


Molecular Structure Analysis

The elemental analyses, UV-vis spectra, and room temperature magnetic moment data provide evidence of six coordinated octahedral geometry for the complexes . The metal complexes’ low molar conductivity values in dimethylsulphoxide suggested that they were non-ionic in nature .


Chemical Reactions Analysis

NpP2S4, a compound related to Lawesson’s reagent, is formed by the reaction of 1-bromonaphthalene with P4S10 . This is a 1,3,2,4-dithiadiphosphetane 2,4-disulfide which has a naphth-1,8-diyl group holding the two phosphorus atoms together .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds are often determined by techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV-vis spectral methods .

Mechanism of Action

The mechanism by which the NpP2S4 forms is not yet elucidated, but it is thought to occur by a process involving free radicals .

Future Directions

The wide interest in pyrimidine-based compounds is mainly due to their applications in different areas such as pharmaceutical, agrochemical, and phytosanitary industries . Future research may focus on exploring the potential applications of these compounds in various fields.

properties

CAS RN

845900-95-0

Product Name

9-(3,4-dimethylphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Molecular Formula

C28H27N5O2

Molecular Weight

465.557

IUPAC Name

9-(3,4-dimethylphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C28H27N5O2/c1-18-12-13-22(16-19(18)2)31-14-7-15-32-24-25(29-27(31)32)30(3)28(35)33(26(24)34)17-21-10-6-9-20-8-4-5-11-23(20)21/h4-6,8-13,16H,7,14-15,17H2,1-3H3

InChI Key

YFTCRPSAJOIARW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC6=CC=CC=C65)C

solubility

not available

Origin of Product

United States

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